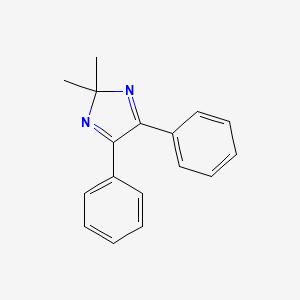

2,2-Dimethyl-4,5-diphenyl-2h-imidazole

Description

Overview of Imidazole (B134444) Derivatives in Advanced Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.comglobalresearchonline.net First synthesized by Heinrich Debus in 1858, the imidazole ring is a fundamental structural motif found in numerous natural products, including the amino acid histidine and purines. nih.gov Its unique electronic properties, amphoteric nature (acting as both a weak acid and a weak base), and ability to engage in various chemical interactions have made its derivatives indispensable in diverse areas of chemistry. globalresearchonline.netnih.gov

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov This has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic activities. jchemrev.comnih.gov Beyond pharmaceuticals, imidazole derivatives are crucial in materials science, serving as building blocks for ionic liquids, polymers, and fluorescent materials. researchgate.net Their utility also extends to coordination chemistry, where they act as ligands for metal ions, forming complexes with applications in catalysis.

The versatility of the imidazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to suit specific applications. researchgate.net This adaptability has cemented the role of imidazole derivatives as a cornerstone of modern heterocyclic chemistry. eurekaselect.com

Significance of 2,2-Dimethyl-4,5-diphenyl-2H-imidazole in Synthetic and Materials Science

Within the vast family of imidazoles, this compound, a type of 2H-imidazole, possesses a unique substitution pattern that confers specific properties, making it a valuable compound in synthetic and materials science. Unlike the more common 1H-imidazoles, 2H-imidazoles feature a nitrogen atom at the 2-position that is not bonded to a hydrogen atom, leading to distinct electronic and steric characteristics.

One of the most significant applications of this compound and its analogues is in the field of photopolymerization. These compounds can function as highly efficient photoinitiators. Upon exposure to ultraviolet (UV) light, they can generate reactive species, such as free radicals, which initiate the polymerization of monomers and oligomers. This property is crucial for applications in UV curing of coatings, inks, adhesives, and in the fabrication of microelectronic components.

The diphenyl and dimethyl substitutions on the imidazole core influence the compound's photophysical properties, such as its absorption spectrum and the efficiency of radical generation. The bulky phenyl groups can also contribute to the thermal stability of the resulting polymers. Research into related 2H-imidazole structures has highlighted their potential in creating fluorescent materials and photoactive organic and hybrid materials, suggesting a broader scope of applications for this class of compounds. researchgate.net

Evolution of Research on this compound and its Analogues

The study of imidazole chemistry dates back to the 19th century, but research into specific, highly substituted derivatives like this compound is a more recent development. Early research on imidazoles focused on fundamental synthesis methods, such as the Debus-Radziszewski reaction, which typically produces 1H-imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (B1221849).

The synthesis of 2H-imidazoles, particularly those with quaternary carbon at the 2-position like the dimethyl variant, requires more specialized synthetic strategies. The development of modern synthetic methodologies, including catalyzed reactions, has enabled more efficient access to these complex structures. For instance, methods for creating trisubstituted imidazoles have evolved to use various catalysts and conditions to improve yields and reduce environmental impact. nih.gov

Research has expanded from synthesis to exploring the unique properties of these molecules. Studies on analogous 4,5-diphenyl-imidazole derivatives have revealed a wide range of potential applications. For example, various 2-substituted-4,5-diphenyl-1H-imidazoles have been investigated for their biological activities. nih.govresearchgate.netnih.gov While distinct from the 2H-imidazole structure, this body of work indicates a sustained interest in the 4,5-diphenyl-imidazole core. The investigation into the photophysical properties of compounds like 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole has further spurred interest in the fluorescence and light-interactive capabilities of this structural family. rsc.org The focused study of this compound itself is driven by its potential in materials science, particularly as its properties as a photoinitiator and a component of advanced materials are progressively uncovered.

Data Tables

Table 1: Physicochemical Properties of Imidazole

| Property | Value |

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.077 g/mol |

| Appearance | White or colorless solid jchemrev.com |

| Melting Point | 88.9 °C globalresearchonline.net |

| Boiling Point | 267.8 °C globalresearchonline.net |

| Solubility | Soluble in water and polar solvents jchemrev.comnih.gov |

| Nature | Amphoteric (acts as both acid and base) nih.gov |

Table 2: Selected 4,5-Diphenyl-imidazole Analogues and Their Area of Research

| Compound Name | Area of Research |

| 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole | Anticonvulsant, Antimicrobial Activities nih.govresearchgate.net |

| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | Crystal Structure and Anti-inflammatory Activity researchgate.net |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole | Environmentally Sensitive Fluorophores rsc.org |

| 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole | Synthesis and Anti-inflammatory Properties biolmolchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAFKMCCTWJZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289461 | |

| Record name | 2,2-dimethyl-4,5-diphenyl-2h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31839-62-0 | |

| Record name | MLS002693323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-4,5-diphenyl-2h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 2,2 Dimethyl 4,5 Diphenyl 2h Imidazole

Elemental Analysis

Elemental analysis is a fundamental technique used in chemistry to determine the elemental composition of a compound. velp.comwikipedia.org It provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized substance. wikipedia.org For 2,2-Dimethyl-4,5-diphenyl-2H-imidazole, the theoretical elemental composition has been calculated based on its molecular formula, C₁₇H₁₈N₂.

The calculated values serve as a benchmark for comparison against experimental results, which are typically obtained through combustion analysis. atlanticmicrolab.com In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen in the original compound. eltra.com An acceptable deviation between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's purity and proposed atomic constitution. wikipedia.org

Detailed experimental data from peer-reviewed sources specifically for this compound were not found in the conducted research. However, the theoretical values derived from its molecular formula are presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 81.56% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.25% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.19% |

| Total | 250.345 | 100.00% |

Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethyl 4,5 Diphenyl 2h Imidazole

Oxidation Reactions

Oxidation reactions of 2,2-dimethyl-4,5-diphenyl-2H-imidazole can target the lone pair of electrons on the sp²-hybridized nitrogen atom, leading to the formation of N-oxides, or involve the π-system, resulting in the generation of radical cations.

The oxidation of 2H-imidazoles can lead to the formation of stable N-oxides. For instance, related cyclic nitrones of the imidazole (B134444) series, specifically 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides, can be synthesized through the oxidation of the corresponding N-hydroxy precursors. nih.govresearchgate.net These N-oxides are not merely stable products but can also act as precursors to persistent hybrid phenoxyl–nitroxyl radicals (HPNs) upon further oxidation. nih.govresearchgate.net This suggests that this compound, upon oxidation, could form a corresponding N-oxide, which may then be susceptible to further oxidation to generate radical species.

The formation of these radical cations often occurs through one-electron redox reactions. science.gov Studies on similar imidazole derivatives have shown that oxidation can be achieved using various oxidants. For example, 4H-imidazole 3-oxides can be prepared with high yields by oxidizing cyclic hydroxylamines with air in the presence of a copper(II) ammine complex catalyst. nih.gov Attempts to use other oxidants like MnO₂, PbO₂, sodium periodate, or potassium hexacyanoferrate have resulted in lower yields and side reactions. nih.gov

The stability and reactivity of the resulting N-oxides are influenced by the substituents on the imidazole ring. For 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide, a close analog, various functionalization reactions have been developed, highlighting the utility of the N-oxide moiety in further synthetic transformations. nih.gov

Table 1: Oxidation Conditions for Related Imidazole Derivatives

| Starting Material | Oxidizing Agent/System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-dihydroimidazoles | Air, Cu(II) ammine complex | 4H-imidazole 3-oxides | High | nih.gov |

| 3,6-diazido-1,2,4,5-tetrazine | Peroxytrifluoroacetic acid | 3,6-diazido-1,2,4,5-tetrazine 1,4-dioxide | - | lanl.gov |

The photo-oxidation of imidazole derivatives, particularly the 4,5-diphenyl-substituted core, has been investigated. The reaction often involves singlet oxygen (¹O₂) as the key oxidizing species. acs.org In a mechanistic study on the photosensitized oxidation of 4,5-diphenylimidazole, it was found that singlet oxygen reacts via a [4+2] cycloaddition to form a transient 2,5-endoperoxide intermediate. acs.org This intermediate is thermally unstable and decomposes to form various products. acs.org

For 2-H, N1-H imidazoles, this decomposition can lead to the formation of CO₂, with the carbon atom originating from the C2 position of the imidazole ring. acs.org The presence of substituents at the C2 position, such as the gem-dimethyl group in this compound, would likely alter the decomposition pathway of the endoperoxide intermediate, preventing the formation of CO₂ by this specific mechanism.

Studies on lophine (2,4,5-triphenylimidazole) derivatives have also shown that they can undergo rapid photo-oxidation reactions. rsc.org The rate of this reaction is influenced by the electronic properties of the substituents. The formation of a planar quinoid oxidation-state structure under UV irradiation appears to facilitate the attack by self-sensitized singlet oxygen, accelerating the photo-oxidation process. rsc.org

Reduction Reactions

The imidazole ring is generally resistant to catalytic hydrogenation. acs.org However, under specific conditions, the C=N bonds of the 2H-imidazole ring can be reduced. It has been demonstrated that the hydrogenation of the imidazole ring can proceed smoothly at room temperature and atmospheric pressure using platinum oxide as a catalyst in an acetic anhydride (B1165640) solvent. acs.org This process leads to the formation of the corresponding imidazolidine (B613845) derivative.

Another important reduction reaction for this class of compounds involves the deoxygenation of the corresponding N-oxides. Imidazole N-oxides can be efficiently reduced to the parent imidazoles. For example, a three-step synthesis of imidazolium (B1220033) salts involves the deoxygenation of imidazole N-oxides using Raney-Ni. mdpi.com This suggests that if this compound N-oxide were formed, it could be readily converted back to the parent 2H-imidazole.

Furthermore, catalytic hydrogenation has been successfully employed for the reduction of functional groups on the imidazole ring, such as the conversion of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) using a Pd-impregnated Al-Ti mixed oxide catalyst. rsc.org This indicates that catalytic hydrogenation is a viable method for transformations within this heterocyclic system, although reduction of the ring itself requires specific conditions.

Substitution Reactions on the Imidazole Ring

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the feasibility and position of substitution are highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Generally, the imidazole ring is susceptible to electrophilic attack, with substitution typically occurring at the C4 or C5 positions. globalresearchonline.net However, the presence of two phenyl groups at these positions in this compound would direct electrophilic substitution to the phenyl rings, unless harsh conditions are employed.

Nucleophilic substitution on the imidazole ring is less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netaskfilo.com For instance, halogenated imidazoles can undergo nucleophilic substitution. N-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles, such as thiolates and isopropoxide, by displacing the bromine atom at the C2 position. rsc.org Similarly, the fluorine atom in a pentafluorinated 2H-imidazole derivative can be displaced by a thiophenol nucleophile. urfu.ru These findings suggest that if a suitable leaving group were present on the imidazole ring of the target compound, nucleophilic substitution could be a viable reaction pathway.

Table 2: Examples of Nucleophilic Substitution on Imidazole Derivatives

| Imidazole Substrate | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| N-protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | C2 | N-protected 2-thio-4,5-dibromoimidazole | rsc.org |

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | C5 | Substituted imidazole | rsc.org |

Cycloaddition Reactions (e.g., 1,5-Dipolar Electrocyclization)

The 2H-imidazole core can participate in cycloaddition reactions, with its reactivity depending on the specific reaction partners and conditions. Imidazole N-oxides, in particular, are known to act as 1,3-dipoles in [3+2] cycloaddition reactions. nih.gov For instance, 2-unsubstituted imidazole N-oxides react with ethyl cyanoacetate (B8463686) in the presence of an aldehyde catalyst to form ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. nih.gov The proposed mechanism involves an initial [3+2] cycloaddition of the N-oxide with a ylidene intermediate. nih.gov The reaction of 1,4,5-trisubstituted 1H-imidazole-3-oxides with electron-deficient alkenes also proceeds via a stepwise 1,3-dipolar cycloaddition. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org While the 2H-imidazole itself is not a classic diene for this reaction, its derivatives can be designed to participate in such transformations. The hetero-Diels-Alder reaction, involving heteroatoms in the diene or dienophile, expands the scope of these reactions to form heterocyclic products. nih.gov

1,5-Dipolar electrocyclization is another important pericyclic reaction for the synthesis of five-membered rings, including imidazoles. This type of reaction involves a 1,5-dipole that undergoes a thermally or photochemically induced cyclization. For example, functionalized pyrroles and imidazole-4-carboxylates have been synthesized via Lewis acid-catalyzed or microwave-assisted 1,5-electrocyclization of related azadiene systems. acs.org

Nucleophilic Additions and Fragmentation Pathways

The reactivity of this compound is significantly influenced by the electrophilic nature of the carbon atom in the C=N double bond of the 2H-imidazole ring. This inherent electrophilicity makes it susceptible to nucleophilic attack.

Nucleophilic Addition:

In principle, nucleophiles can add to the C=N bond, a reaction characteristic of imines. wikipedia.orgopenochem.org This process involves the attack of a nucleophile on the carbon atom of the double bond, leading to the formation of a tetrahedral intermediate. libretexts.org The rate and feasibility of such an addition are governed by both the nucleophilicity of the attacking species and the electrophilicity of the imine carbon. The presence of two phenyl groups at positions 4 and 5 can influence the electronic properties of the imidazole ring, potentially modulating the reactivity of the C=N bond.

While specific studies on nucleophilic additions to this compound are not extensively documented in the reviewed literature, the general mechanism for nucleophilic addition to a C=N bond is well-established. masterorganicchemistry.commedlifemastery.com The reaction typically proceeds via the formation of a new single bond between the nucleophile and the carbon atom, with the concurrent breaking of the C=N pi bond. The resulting intermediate is often an anionic species that can be subsequently protonated or undergo further reaction.

Fragmentation Pathways:

Mass spectrometry provides valuable insights into the fragmentation patterns of molecules. For imidazole derivatives, fragmentation often involves the loss of small, stable molecules from the substituents, while the imidazole ring itself tends to remain intact. nih.gov In the case of this compound, the fragmentation pathways under electron impact would likely involve the following:

Loss of a Methyl Group: A common fragmentation pathway for compounds containing a gem-dimethyl group is the loss of a methyl radical (•CH3), leading to a stable cation.

Fragmentation of Phenyl Rings: The phenyl substituents can undergo characteristic fragmentation, such as the loss of a hydrogen atom or cleavage of the ring.

Ring Contraction/Extrusion: In some instances, heterocyclic rings can undergo extrusion or ring-contraction processes, leading to the formation of smaller ring fragments. arkat-usa.org

The fragmentation pattern is also influenced by the stability of the resulting ions. Resonance-stabilized ions are often pivotal in directing the fragmentation pathways. youtube.com

| Process | Lost Fragment | Resulting Ion Structure | Key Feature |

|---|---|---|---|

| α-Cleavage | •CH₃ | [M - CH₃]⁺ | Formation of a stable tertiary carbocation. |

| Aromatic Fragmentation | •H | [M - H]⁺ | Loss of a hydrogen atom from a phenyl ring. |

| Aromatic Fragmentation | C₆H₅• | [M - C₆H₅]⁺ | Loss of a phenyl radical. |

Ligand Scrambling in Coordination Complexes

This compound can act as a ligand in coordination complexes, binding to metal centers through its nitrogen atoms. An interesting aspect of the chemistry of such complexes is the phenomenon of ligand scrambling.

Ligand scrambling refers to the exchange of ligands between two metal complexes in solution. nih.gov This process is particularly relevant in the context of metal-based drugs and catalysts, as it can lead to the formation of new active species or deactivation of the complex.

A study on bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propylimidazol-2-ylidene]gold(I) complexes, which share structural similarities with the title compound, has provided a detailed mechanism for ligand scrambling in aqueous solutions. nih.govresearchgate.netacs.org The proposed mechanism involves the following key steps:

Dimer Formation: Two monomeric gold(I) complexes associate to form a stacked dimer.

Rearrangement: The dimer rearranges to a T-shaped intermediate.

Ligand Exchange: This intermediate facilitates the exchange of ligands, leading to the formation of a bis(N-heterocyclic carbene)gold(I) complex and a dihalidoaurate(I) species.

This scrambling mechanism highlights the dynamic nature of such coordination complexes in solution. The tendency for ligand scrambling is influenced by factors such as the nature of the metal, the other ligands present, and the solvent. libretexts.org

| Factor | Influence on Ligand Scrambling | Example from Literature |

|---|---|---|

| Solvent | Aqueous environments can promote scrambling. | (NHC)AuIBr complexes in acetonitrile/water mixtures. nih.govresearchgate.netacs.org |

| Ligand Strength | Stronger σ-donor ligands can influence the stability of intermediates. | Comparison of N-heterocyclic carbenes with phosphines. nih.gov |

| Metal Center | The nature of the metal ion affects the geometry and stability of intermediates. | Associative mechanisms are common for square planar d⁸ complexes (e.g., Pt(II), Pd(II)). libretexts.org |

Influence of Structure on Reactivity

The specific substitution pattern of this compound has a profound impact on its chemical reactivity.

The Gem-Dimethyl Effect:

The presence of a gem-dimethyl group at the C2 position is known to influence the reactivity of cyclic compounds, a phenomenon referred to as the "gem-dimethyl effect" or Thorpe-Ingold effect. acs.orgnih.gov This effect can accelerate cyclization reactions and influence the stability of intermediates. researchgate.netrsc.orgarkat-usa.org In the context of this compound, the gem-dimethyl group can:

Sterically hinder the approach of nucleophiles to the C2 position.

Influence the bond angles within the imidazole ring, potentially affecting its electronic properties and reactivity.

Promote certain conformations that may be more or less reactive in specific reactions.

Steric and Electronic Effects of Phenyl Groups:

The two phenyl groups at the C4 and C5 positions also play a crucial role in determining the molecule's reactivity. nih.gov

Steric Hindrance: The bulky phenyl groups can sterically shield the imidazole ring, hindering the approach of reactants. mdpi.com This can decrease the rate of reactions that require attack at the ring.

Electronic Effects: The phenyl groups are conjugated with the imidazole ring, allowing for electronic communication. They can act as either electron-donating or electron-withdrawing groups depending on the nature of the reaction and any substituents on the phenyl rings themselves. researchgate.netmdpi.com This electronic influence can affect the nucleophilicity of the nitrogen atoms and the electrophilicity of the ring carbons.

Advanced Applications of 2,2 Dimethyl 4,5 Diphenyl 2h Imidazole and Its Derivatives Non Biological

Role in Organic Synthesis as a Building Block

The 4,5-diphenyl-imidazole scaffold is a valuable synthon, providing a robust platform for the construction of more complex molecules and a wide array of substituted imidazole (B134444) derivatives. lifechemicals.comresearchgate.net Its synthesis is often achieved through multicomponent reactions, which are prized for their efficiency and atom economy. sciepub.comnih.gov

Precursor for Complex Molecular Architectures

The inherent reactivity of the imidazole core allows for its incorporation into larger, more intricate molecular frameworks. The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles is a common strategy, typically involving the condensation of a 1,2-dicarbonyl compound like benzil (B1666583), various aldehydes, and an ammonia (B1221849) source, often ammonium (B1175870) acetate (B1210297). nih.gov This modular approach allows for the systematic variation of substituents, leading to a diverse library of compounds.

For instance, derivatives can be further functionalized to create elaborate structures. One study reported the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, which was then used as a precursor to create a series of more complex derivatives by introducing different functional groups at the N-1 position of the imidazole ring. This step-wise elaboration highlights the role of the basic imidazole structure as a foundational element for building complex molecules with tailored properties. Another example includes the synthesis of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, which serve as platforms for developing organic fluorophores. rsc.org

Synthesis of Substituted Imidazole Derivatives

The most direct application of the 4,5-diphenyl-imidazole core as a building block is in the synthesis of its own derivatives. The Radziszewski reaction and its modifications are frequently employed, involving the condensation of benzil, an aldehyde, and ammonium acetate. nih.govorganic-chemistry.org This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position.

Numerous catalysts have been developed to improve the efficiency and environmental friendliness of these syntheses. These include Brønsted acidic ionic liquids, silica-supported heteropolytungstic acid, p-toluenesulfonic acid, and metal-organic frameworks (MOFs) like MIL-101(Cr). sciepub.comnih.govmdpi.com Solvent-free conditions and microwave irradiation have also been utilized to shorten reaction times and increase yields. rsc.org

The table below summarizes the synthesis of various 2-substituted-4,5-diphenyl-1H-imidazole derivatives, showcasing the versatility of the multicomponent synthesis strategy.

| Substituent at C2-Position | Starting Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl | 4-Nitrobenzaldehyde | Diethylammonium hydrogen phosphate (B84403), 100°C | Excellent | sciepub.com |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | Glacial Acetic Acid, Reflux | 65 | |

| 2,6-Dichlorophenyl | 2,6-Dichlorobenzaldehyde | Diethylammonium hydrogen phosphate, 100°C | Excellent | sciepub.com |

| 2-Hydroxyphenyl | 2-Hydroxybenzaldehyde | Glacial Acetic Acid, Reflux | Not specified | nih.gov |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | CuCl2·2H2O, Microwave | 92 | |

| Phenyl | Benzaldehyde (B42025) | p-Toluenesulfonic acid, Ethanol (B145695), Reflux | Up to 92 | nih.gov |

Coordination Chemistry and Ligand Design

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent donors for coordination to metal ions. This property is extensively utilized in the design of ligands for various applications in materials science and catalysis. uni-wuerzburg.de

Formation of Metal Complexes

Furthermore, imidazole-based N-heterocyclic carbenes (NHCs) are a crucial class of ligands in modern coordination chemistry. uni-wuerzburg.de Gold(I) complexes featuring 1,3-dibenzyl-4,5-diphenyl-imidazole-2-ylidene ligands have been synthesized and investigated. nih.gov These complexes demonstrate the versatility of the imidazole scaffold in creating stable organometallic compounds. Technetium complexes with imidazole and methylimidazole ligands, such as [TcO₂(Im)₄]⁺, have also been prepared and characterized, showcasing the coordination capabilities of even simple imidazole derivatives. mdpi.com

Development of New Materials

The unique properties of imidazole-based compounds and their metal complexes make them attractive for the development of new materials. Imidazoles are fundamental building blocks for creating ionic liquids, synthetic polymers, and agents for metal complexation. lifechemicals.com The coordination of cyanoborate anions to metal centers using imidazole-containing ligands can lead to coordination networks and organic-inorganic hybrid materials with tunable properties. uni-wuerzburg.de

In the field of photoluminescent materials, derivatives such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been synthesized. rsc.org These compounds exhibit interesting solvatofluorochromic properties, meaning their fluorescence color changes depending on the polarity of the solvent, making them useful for sensor applications. rsc.org

Catalysis (Compound as Catalyst or Ligand in Catalysis)

Imidazole derivatives are pivotal in catalysis, primarily serving as ligands that can tune the electronic and steric properties of a metal center. uni-wuerzburg.de N-heterocyclic carbenes (NHCs) derived from the imidazole core are among the most powerful ligands for transition metal catalysis, finding use in reactions like olefin metathesis. lifechemicals.com

Axially chiral imidazoles have been developed as effective P,N-ligands for asymmetric catalysis. nih.gov For example, the ligand known as StackPhos, an axially chiral imidazole, has demonstrated high enantioselectivity and reactivity in copper-catalyzed alkyne addition reactions. nih.gov The development of a cation-directed catalytic enantioselective desymmetrization method allows for the efficient synthesis of these valuable chiral ligands. nih.gov

The table below provides examples of catalytic systems where imidazole derivatives act as crucial ligands.

| Catalytic System/Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Ligands | Various (e.g., Ru, Pd) | Olefin metathesis, cross-coupling reactions | lifechemicals.com |

| StackPhos (Axially Chiral Imidazole P,N-Ligand) | Copper (Cu) | Enantioselective alkyne addition reactions | nih.gov |

| 1,3-Dibenzyl-4,5-diphenyl-imidazole-2-ylidene | Gold (Au) | Potential anticancer agents (mechanistic studies) | nih.gov |

| Pyrrolo[1,2-a]imidazole derivatives | - (Organocatalyst) | Asymmetric phosphoramidation | nih.gov |

Optical and Photophysical Applications

Derivatives of 2,2-dimethyl-4,5-diphenyl-2H-imidazole serve as a foundational structure for the development of advanced optical and photophysical materials. Their unique electronic and structural characteristics give rise to a range of interesting properties, including luminescence, sensitivity to environmental polarity, and the ability to act as sensors for specific ions. These attributes make them valuable components in the design of novel organic fluorophores and functional materials.

Luminescence Properties (Fluorescence, Chemiluminescence)

The luminescence of this compound derivatives is a key area of research. These compounds and their analogues exhibit both fluorescence and, in some cases, chemiluminescence.

Fluorescence:

Many imidazole derivatives are known to be fluorescent, with their emission properties being highly tunable through chemical modification. For instance, a series of 1,4-phenylene-spaced bis-imidazoles have been synthesized, demonstrating fluorescence quantum yields as high as 0.90. nih.gov These molecules exhibit bright blue-green emission, a property that is well-maintained even in the solid state. nih.gov Theoretical calculations suggest that the excellent luminescence of these compounds is due to a significant planarization of the molecules in their excited electronic states. nih.gov

The emission spectra of these compounds can be influenced by the presence of different functional groups. For example, tripodal push-pull chromophores with a 1-methyl-2,4,5-triphenyl-1H-imidazole core have been shown to have longest-wavelength emission maxima spanning a broad range from 393 to 612 nm. rsc.org The specific emission wavelength is dependent on the electron-withdrawing strength of the peripheral acceptor groups attached to the imidazole core. rsc.org

Table 1: Photophysical Properties of Selected Imidazole Derivatives

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 1,4-phenylene-spaced bis-imidazoles | --- | Blue-Green | Up to 0.90 nih.gov |

| Tripodal push-pull chromophores | 304–448 rsc.org | 393–612 rsc.org | --- |

| 2-substituted-4,5-di(2-furyl)-1H-imidazoles | --- | Strong CL emission nih.gov | --- |

Chemiluminescence:

Certain imidazole derivatives have been shown to produce strong chemiluminescence (CL) emission. For example, 2-substituted-4,5-di(2-furyl)-1H-imidazoles can be directly oxidized by acidic potassium permanganate (B83412) to generate intense light. nih.gov This property has been explored for analytical applications, such as the determination of albumin, where the presence of the protein enhances the CL signal. nih.gov The intensity of the enhanced chemiluminescence is linearly related to the logarithm of the albumin concentration. nih.gov

Solvatofluorochromic Behavior

A significant characteristic of many this compound derivatives is their solvatofluorochromic behavior. This means that their fluorescence properties, particularly the position of the emission maximum, are sensitive to the polarity of the solvent. This phenomenon arises from changes in the electronic distribution of the molecule in its excited state upon interaction with solvent molecules of varying polarity.

For instance, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibit interesting solvatofluorochromic properties that are useful for applications where sensitivity to solvent polarity is required. rsc.orgnih.gov The emission of tripodal push-pull chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core is also strongly dependent on solvent polarity. rsc.org This sensitivity makes these compounds potential candidates for use as molecular probes to characterize the microenvironment of various systems.

Development of Organic Fluorophores

The this compound scaffold is a versatile platform for the development of novel organic fluorophores. By modifying the substituents on the imidazole ring, researchers can fine-tune the photophysical properties of the resulting molecules to suit specific applications. researchgate.net

A molecular tuning approach allows for the development of fluorophores with diverse functions. rsc.org For example, the synthesis of a series of π-extended ADPIs has been achieved through a concise synthetic route, leading to fluorophores with varied fluorescence performances. nih.gov The introduction of different donor fragments to the 2H-imidazole core enables the fine-tuning of fluorescent properties, leading to compounds with high quantum yields of up to 99% and emission wavelengths extending to 617 nm. researchgate.net This adaptability is crucial for creating fluorophores tailored for applications in optics, electronics, and biological sensing. researchgate.net

Chemosensors (e.g., Fluoride (B91410) Anion Sensitivity)

The imidazole moiety, with its amphoteric nature, makes derivatives of this compound suitable for the development of chemosensors. rsc.orgnih.gov These sensors can detect the presence of specific ions or molecules through changes in their optical properties, such as color or fluorescence.

A notable application is in the detection of the fluoride anion (F⁻). Bisimidazole derivatives have been synthesized that act as efficient and selective optical sensors for fluoride ions over a range of other anions. nih.gov The sensing mechanism involves a strong interaction between the fluoride ion and the N-H groups of the imidazole ring. nih.gov Upon addition of fluoride, a new absorption band appears at a longer wavelength, and the fluorescence intensity is significantly quenched. nih.gov

The sensitivity of these chemosensors can be enhanced by increasing the coplanarity of the molecule and introducing electron-withdrawing groups to the imidazole backbone. nih.gov For example, a derivative, 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline, exhibited a significant red shift of 75 nm in its emission spectrum in the presence of fluoride, demonstrating high sensitivity. nih.gov

Table 2: Fluoride Sensing Properties of Bisimidazole Derivatives

| Compound | Change in Absorption upon F⁻ addition | Change in Fluorescence upon F⁻ addition | Detection Limit (M) |

|---|---|---|---|

| 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | New band at 414 nm nih.gov | Quenching of intensity at 426 nm nih.gov | 5.47 x 10⁻⁶ nih.gov |

| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole | --- | --- | 4.21 x 10⁻⁶ nih.gov |

| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthroline | --- | Significant red shift (75 nm) nih.gov | 9.12 x 10⁻⁷ nih.gov |

Materials Science Applications

The unique properties of this compound and its derivatives make them promising candidates for various applications in materials science. Their robust chemical structures, combined with their tunable optical and electronic properties, allow for their incorporation into a range of functional materials.

Functional Materials Development

Derivatives of this compound are being explored for the development of a variety of functional materials. Their high quantum yields and excellent photophysical properties make them suitable for use in organic optoelectrical materials and devices. researchgate.net For instance, new series of D-π-A type imidazole derivatives have been synthesized and characterized for such purposes. nih.gov

These compounds also have potential applications in bioimaging. nih.gov Chromophores based on this scaffold have been shown to have high quantum yields, long fluorescence lifetimes, and large two-photon absorption cross-sections, which are all desirable properties for biological imaging applications. nih.gov The ability to tune their electron-withdrawing ability through salt formation or ion exchange further expands their utility in this area. nih.gov

Future Research Directions and Outlook

Emerging Synthetic Methodologies

Future research will likely focus on developing efficient and green synthetic routes to 2,2-Dimethyl-4,5-diphenyl-2H-imidazole. While classical methods like the Debus-Radziszewski reaction provide a foundation for synthesizing substituted imidazoles, emerging methodologies could offer improved yields, milder reaction conditions, and greater substrate scope. mdpi.comnih.gov Areas for exploration may include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of other trisubstituted imidazoles and could be adapted for the target compound, potentially reducing reaction times and improving energy efficiency. mdpi.com

Ultrasonic Irradiation: Sonochemistry represents a green and efficient approach that has been successfully applied to the preparation of various imidazole (B134444) derivatives, often leading to higher yields in shorter timeframes. mdpi.com

Novel Catalytic Systems: The use of ionic liquids, polymer-supported catalysts, and magnetic nanoparticles has proven effective in the synthesis of other complex imidazoles. mdpi.comnih.gov Research into catalysts like silica-supported perchloric acid or heteropoly acids could lead to highly efficient and reusable systems for the synthesis of this compound. nih.govnih.gov

Multi-component Reactions: One-pot, multi-component reactions are highly desirable for their atom economy and procedural simplicity. biolmolchem.com Designing such a reaction for this specific 2,2-disubstituted-2H-imidazole would be a significant advancement.

Exploration of Novel Reaction Pathways

Once synthesized, the reactivity of this compound would be a key area of investigation. The 2H-imidazole tautomer, with its gem-dimethyl substitution at the sp³-hybridized C2 position, presents a unique structural motif compared to the more common 1H-imidazoles. Future studies could explore:

Cycloaddition Reactions: Investigating the dienophilic or dipolarophilic character of the 2H-imidazole core could uncover novel cycloaddition pathways to complex heterocyclic systems.

Ring Transformation Reactions: Subjecting the compound to various reagents and conditions (e.g., thermal, photochemical, acidic, basic) could lead to interesting ring-opening or ring-expansion reactions, providing access to new molecular scaffolds.

Functionalization Reactions: While the C2 position is fully substituted, exploring electrophilic or nucleophilic substitution reactions at the phenyl rings or potential C-H activation at the imidazole ring would be a valuable endeavor to create a library of derivatives.

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is essential. While standard techniques like NMR (¹H and ¹³C) and IR spectroscopy would provide basic structural confirmation, advanced methods could offer deeper insights. iucr.orgnih.gov

Single-Crystal X-ray Diffraction: This would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the conformation of the phenyl rings relative to the imidazole core. nih.govnih.gov This data is crucial for understanding solid-state packing and intermolecular interactions. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments could be used to study its fragmentation patterns, providing further structural information.

UV-Vis and Fluorescence Spectroscopy: Investigating the photophysical properties is critical, as many diphenyl-substituted imidazoles exhibit interesting fluorescence. nih.govrsc.org Studies on solvatochromism (the change in color with solvent polarity) could indicate potential applications as environmental sensors. nih.gov

Computational Chemistry for Predictive Modeling

Theoretical and computational studies would be invaluable for predicting the properties of this compound and guiding experimental work. uokerbala.edu.iq

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic data (NMR, IR, UV-Vis), and calculate electronic properties such as the HOMO-LUMO energy gap. researchgate.net This information is vital for understanding the molecule's reactivity and potential as an electronic material.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with specific biological targets like enzymes or receptors. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can provide a detailed picture of the bonding and intermolecular interactions within the system.

Novel Applications in Material Science and Catalysis

The unique structure of this compound suggests potential applications in several fields. Imidazole derivatives are widely used in medicinal chemistry, but their applications in material science are also growing. nih.gov

Organic Light-Emitting Diodes (OLEDs): Highly fluorescent imidazole derivatives are promising candidates for use as emitters or host materials in OLEDs. Future research could assess the electroluminescent properties of the title compound.

Fluorescent Chemosensors: The diphenyl-imidazole core can be a platform for developing sensors for ions or small molecules, where binding events would lead to a change in fluorescence. nih.gov

Catalysis: While the C2 position is blocked, the nitrogen atoms could potentially act as ligands for metal centers, forming coordination complexes. These complexes could then be investigated for their catalytic activity in various organic transformations.

Structure-Property Relationship Studies for Tailored Functionality

A systematic study of structure-property relationships would be crucial for tuning the characteristics of this compound for specific applications. This would involve synthesizing a series of derivatives and evaluating how changes in the molecular structure affect its properties. For instance, introducing electron-donating or electron-withdrawing substituents onto the phenyl rings could significantly alter the compound's photophysical and electronic properties, such as its absorption and emission wavelengths and its HOMO/LUMO energy levels. rasayanjournal.co.in This tailored approach would be essential for optimizing its performance in materials science or as a biologically active agent.

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-4,5-diphenyl-2H-imidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation reactions. A common method uses benzil derivatives and ammonium acetate (NHOAc) under reflux in acetic acid. For example, in analogous imidazole syntheses, allyl bromide or substituted amines are employed to introduce functional groups . Key factors affecting yield include:

- Temperature control : Prolonged reflux (12–15 hours) ensures complete cyclization .

- Catalyst selection : NHOAc acts as both a catalyst and a nitrogen source, with excess amounts driving the reaction to completion .

- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, as seen in related imidazole derivatives .

Q. How can spectroscopic and crystallographic methods characterize the structural conformation of this compound?

X-ray crystallography is critical for resolving non-planar conformations. For instance, the 1H-imidazole ring in related compounds forms dihedral angles of 35.78°–69.75° with adjacent phenyl rings, impacting steric and electronic interactions . Key analytical steps include:

- Single-crystal X-ray diffraction : Monoclinic or triclinic crystal systems are common, with unit cell parameters (e.g., a = 10.46 Å, b = 8.60 Å) determined using diffractometers like Bruker SMART APEX .

- NMR spectroscopy : H and C NMR confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- FT-IR : Stretching vibrations for C=N (1600–1650 cm) and C–H (2900–3100 cm) validate the imidazole core .

Advanced Research Questions

Q. What contradictions exist in reported crystal structures of analogous imidazoles, and how can they inform experimental design?

Discrepancies in dihedral angles and hydrogen-bonding patterns highlight the impact of substituents on molecular packing. For example:

Q. How can mechanistic studies resolve conflicting bioactivity data for this compound derivatives?

Pharmacological studies report divergent activities (e.g., antimicrobial vs. anticancer) due to substituent-dependent interactions. Methodological approaches include:

- Molecular docking : Simulate binding to targets like β-lactamase or heme oxygenase, correlating binding affinity (ΔG) with experimental IC values .

- QSAR modeling : Use Hammett constants (σ) of substituents (e.g., electron-withdrawing Cl or NO) to predict activity trends .

- In vitro assays : Compare MIC (minimum inhibitory concentration) against Staphylococcus aureus and cytotoxicity (e.g., MTT assay on HeLa cells) to identify selective analogs .

Q. What strategies optimize regioselectivity in functionalizing the imidazole core for targeted applications?

Regiocontrol is achieved via:

- Directing groups : Allyl or benzyl groups at N1 position direct electrophilic substitution to C4/C5 .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-oxidation) by shortening reaction times .

- Protecting groups : tert-Butoxycarbonyl (Boc) shields reactive NH sites during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.